N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer research. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a tricyclic system containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Construction of the Tricyclic System: This involves cyclization reactions using appropriate sulfur and nitrogen-containing reagents.
Coupling of the Benzodioxole and Tricyclic Systems: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The tricyclic system can be reduced to form more saturated analogs.
Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated tricyclic analogs.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide has shown promise in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interact with biological macromolecules.
Medicine: Investigated for its anticancer properties, particularly in targeting glucose-starved tumor cells.
Mechanism of Action
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide exerts its effects involves several molecular targets and pathways:
Mitochondrial Inhibition: The compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells.
Apoptosis Induction: It induces apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole moiety.
Indole-based Anticancer Agents: Compounds with indole structures that target microtubules and induce apoptosis.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide is unique due to its combination of a benzodioxole moiety and a tricyclic system containing sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S/c22-13(18-9-1-2-11-12(5-9)25-8-24-11)6-21-16(23)20-7-17-10-3-4-26-14(10)15(20)19-21/h1-5,7H,6,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUSIEOIGRCPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=NC5=C(C4=N3)SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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